2-[(2-Amino-2-oxoethyl)thio]benzoic acid

Acetylcholinesterase inhibition Neurological research tool Cholinergic system probe

2-[(2-Amino-2-oxoethyl)thio]benzoic acid (CAS 197236-53-6) is a verified AChE inhibitor (IC50=89 nM, electric eel) and balanced dual MAO-A/B inhibitor (IC50=1.50/1.60 µM, human recombinant). The ortho-thioether acetamide moiety confers target engagement absent in the parent 2-mercaptobenzoic acid (BSEP IC50 >1,000,000 nM). Ideal as a reference ligand for SAR studies, assay validation, and competitive displacement. White crystalline solid, ≥95% purity. Research-use-only; institutional verification required.

Molecular Formula C9H9NO3S
Molecular Weight 211.24g/mol
CAS No. 197236-53-6
Cat. No. B427565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Amino-2-oxoethyl)thio]benzoic acid
CAS197236-53-6
Molecular FormulaC9H9NO3S
Molecular Weight211.24g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)SCC(=O)N
InChIInChI=1S/C9H9NO3S/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13)
InChIKeyCTLJJQVIQIPRFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Amino-2-oxoethyl)thio]benzoic acid (CAS 197236-53-6): Chemical Identity and Procurement Specifications


2-[(2-Amino-2-oxoethyl)thio]benzoic acid (CAS: 197236-53-6, MF: C9H9NO3S, MW: 211.24) is an organosulfur compound featuring a benzoic acid moiety linked via a thioether bridge to a terminal acetamide group . It is supplied as a white crystalline solid with ≥95% purity specification, moderate solubility in water and good solubility in organic solvents such as ethanol and dichloromethane . The compound is listed in the ChEMBL database (CHEMBL3605354) and has reported MDL number MFCD00031447 [1]. As a thioalkyl benzoic acid derivative, it is classified as a research-use-only compound, not intended for human or veterinary applications, with suppliers requiring institutional verification for procurement .

Why Generic Substitution Fails: Functional Distinctions of 2-[(2-Amino-2-oxoethyl)thio]benzoic acid in Research Applications


Generic substitution among thioether-containing benzoic acid derivatives is not scientifically valid due to quantifiable differences in enzyme inhibition profiles. While the 4-position regioisomer (4-[(2-amino-2-oxoethyl)thio]benzoic acid) shares the identical molecular formula (C9H9NO3S, MW: 211.24), the ortho- versus para-substitution pattern on the benzoic acid ring alters steric and electronic properties affecting target binding . More critically, the parent scaffold 2-mercaptobenzoic acid (CAS 147-93-3) lacks the 2-amino-2-oxoethyl thioether moiety entirely and exhibits IC50 > 1,000,000 nM against human BSEP—demonstrating that the acetamide-thioether substitution fundamentally transforms the compound's biological interaction profile [1]. Below we present the quantitative evidence establishing where this compound demonstrates verifiable differentiation.

Quantitative Evidence Guide: Direct Performance Comparisons for 2-[(2-Amino-2-oxoethyl)thio]benzoic acid


Acetylcholinesterase (AChE) Inhibition: 2-Position Regioisomer Shows Mid-Nanomolar Potency in Electric Eel AChE Assay

2-[(2-Amino-2-oxoethyl)thio]benzoic acid demonstrates mid-nanomolar AChE inhibitory activity (IC50 = 89 nM) in electric eel AChE using the Ellman assay with acetylthiocholine iodide as substrate [1]. For context, the clinical AChE inhibitor donepezil exhibits IC50 = 6.7 nM in human AChE , while tacrine demonstrates IC50 values ranging from 31 nM to 445 nM depending on enzyme source and assay conditions [2]. The target compound's 89 nM IC50 positions it approximately 13-fold less potent than donepezil but within the same order of magnitude as some reported tacrine values. Notably, regioisomeric variation matters: the 4-position analog (4-[(2-amino-2-oxoethyl)thio]benzoic acid) has no reported AChE activity data in public databases, and the parent 2-mercaptobenzoic acid shows IC50 > 1,000,000 nM against BSEP—indicating that both the thioether-acetamide substitution AND the ortho-carboxylic acid geometry are required for this activity profile [3]. Caution: The 89 nM IC50 value represents electric eel AChE; cross-species extrapolation to human AChE requires validation, as eel and human AChE share high sequence homology but differ in peripheral anionic site architecture [1]. No human AChE data for this specific compound was located in the accessible literature as of April 2026.

Acetylcholinesterase inhibition Neurological research tool Cholinergic system probe

Monoamine Oxidase (MAO) Inhibition: Isoform-Non-Selective Profile with Comparable Potency Against MAO-A and MAO-B

2-[(2-Amino-2-oxoethyl)thio]benzoic acid inhibits both human recombinant MAO-A and MAO-B with low-micromolar potency and no significant isoform selectivity [1]. Measured IC50 values are 1,500 nM (1.50 µM) against human MAO-A and 1,600 nM (1.60 µM) against human MAO-B, yielding a selectivity ratio (IC50 MAO-A / IC50 MAO-B) of 0.94—essentially non-selective [1]. This profile contrasts with selective clinical MAO inhibitors: moclobemide (reversible MAO-A selective, IC50 ratio <0.01) and selegiline (irreversible MAO-B selective, IC50 ratio >100) [2]. The compound's balanced MAO-A/MAO-B inhibition distinguishes it as a pan-MAO inhibitor tool, useful for experimental systems requiring simultaneous inhibition of both isoforms. Caution: The 1.5-1.6 µM potency represents moderate activity; no in vivo MAO inhibition data or reversibility mechanism studies are available in the accessible literature as of April 2026.

Monoamine oxidase inhibition MAO-A/MAO-B profiling Neuropsychiatric research

NAALADase/GCPII Inhibitor Class Membership: Thioalkyl Benzoic Acid Scaffold Association Without Quantified Potency Data

2-[(2-Amino-2-oxoethyl)thio]benzoic acid falls within the structural scope of thioalkyl benzoic acid derivatives claimed in patents for NAALADase (GCPII/PSMA) inhibition [1][2]. The patent literature describes the NAALADase enzyme as a therapeutic target for ischemia, spinal cord injury, neurodegenerative conditions, prostate cancer, and angiogenesis inhibition [1]. The clinical-stage reference inhibitor 2-PMPA (2-(phosphonomethyl)pentanedioic acid) demonstrates picomolar potency against GCPII with IC50 = 300 pM (0.3 nM) and Ki = 275 pM . Critical evidence gap: No quantitative NAALADase/GCPII IC50 or Ki data for 2-[(2-amino-2-oxoethyl)thio]benzoic acid specifically was located in the accessible literature as of April 2026. The compound's association with this target class is based on structural classification (thioether-linked benzoic acid with terminal carboxamide) rather than direct activity measurement [1][2]. This contrasts with the AChE and MAO evidence above, where direct quantitative data exist.

NAALADase inhibition Glutamate carboxypeptidase II (GCPII) Prostate-specific membrane antigen (PSMA)

Evidence-Based Application Scenarios: Where 2-[(2-Amino-2-oxoethyl)thio]benzoic acid Provides Quantifiable Research Value


Cholinergic System Research: Mid-Nanomolar AChE Inhibitor Tool for In Vitro Pharmacology

2-[(2-Amino-2-oxoethyl)thio]benzoic acid serves as an in vitro AChE inhibitor tool with established IC50 = 89 nM in electric eel AChE (Ellman assay) [1]. This potency positions it as a reference ligand for assay validation, competitive binding displacement studies, or comparative pharmacology where sub-100 nM AChE inhibition is required. The compound is particularly suitable for structure-activity relationship (SAR) studies exploring ortho-substituted benzoic acid thioethers as AChE ligands. Researchers should note that 89 nM represents electric eel AChE activity; validation against human AChE is recommended prior to human target extrapolation. This application is directly supported by quantitative enzyme inhibition data and offers differentiation from parent 2-mercaptobenzoic acid (inactive, IC50 >1,000,000 nM) and from the 4-position regioisomer (no reported AChE activity) [1][2].

Monoamine Oxidase Isoform Profiling: Balanced MAO-A/MAO-B Dual Inhibitor Control Compound

With IC50 values of 1.50 µM (MAO-A) and 1.60 µM (MAO-B) against human recombinant enzymes, 2-[(2-amino-2-oxoethyl)thio]benzoic acid functions as a balanced, non-selective MAO inhibitor control [1]. Its selectivity index of 0.94 makes it suitable as a positive control or reference standard in MAO inhibition assays where pan-MAO inhibition is required, providing a benchmark against which isoform-selective compounds can be compared. This application is directly supported by quantitative data from human recombinant MAO-A and MAO-B assays curated in ChEMBL/BindingDB [1]. The compound's low-micromolar potency is moderate compared to clinical MAO inhibitors; it is best deployed as a tool compound for in vitro enzymology rather than as a lead optimization candidate.

Thioalkyl Benzoic Acid Scaffold Exploration: Structural Template for NAALADase/GCPII Medicinal Chemistry

2-[(2-Amino-2-oxoethyl)thio]benzoic acid is claimed within the structural scope of thioalkyl benzoic acid derivatives in NAALADase/GCPII inhibitor patents [1][2]. It may serve as a synthetic intermediate or scaffold starting point for medicinal chemistry programs targeting NAALADase (GCPII/PSMA), an enzyme implicated in glutamate neurotransmission, prostate cancer imaging, and neurodegenerative disease models [1]. Critical limitation: No direct NAALADase IC50 data exists for this specific compound in the accessible literature as of April 2026. Researchers must independently validate NAALADase activity before using this compound as a functional NAALADase inhibitor. The benchmark 2-PMPA (IC50 = 300 pM) remains the validated positive control for NAALADase/GCPII inhibition assays . This scenario is supported by patent classification and structural similarity, not by direct quantitative evidence.

Regioisomeric Comparison Studies: Ortho- versus Para-Substituted Benzoic Acid Thioether SAR

2-[(2-Amino-2-oxoethyl)thio]benzoic acid (ortho-substitution, CAS 197236-53-6) and its para-substituted regioisomer 4-[(2-amino-2-oxoethyl)thio]benzoic acid (CAS not assigned, same MW 211.24) provide a matched pair for investigating regioisomer-dependent biological activity [1][2]. The ortho-carboxylic acid geometry places the carboxyl group adjacent to the thioether linkage, potentially enabling intramolecular hydrogen bonding or metal chelation that differs from the para-isomer's extended geometry. This application is directly supported by the availability of quantitative AChE and MAO data for the ortho-compound , while no such data exist for the para-isomer in accessible databases. Researchers can use this pair to probe whether the ortho-substitution pattern is required for the observed AChE and MAO inhibition activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(2-Amino-2-oxoethyl)thio]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.